molecular formula C17H27NO2 B8745393 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-

Cat. No.: B8745393
M. Wt: 277.4 g/mol
InChI Key: APUFHRLDCFVHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidin-4-ol

InChI

InChI=1S/C17H27NO2/c1-13(14-9-7-6-8-10-14)20-18-16(2,3)11-15(19)12-17(18,4)5/h6-10,13,15,19H,11-12H2,1-5H3

InChI Key

APUFHRLDCFVHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)ON2C(CC(CC2(C)C)O)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a phenylethoxy compound under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol . The mixture is heated to a temperature range of 50-70°C, and hydrogen peroxide is added dropwise to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal fragmentation at temperatures approaching 140°C, which produces an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical . This compound is also used in oxidation reactions, where it acts as an oxidizing agent in the presence of copper/TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves the generation of free radicals. When subjected to thermal fragmentation, it produces an active carbon radical and a nitroxyl radical . These radicals play a crucial role in initiating and controlling polymerization reactions. The molecular targets and pathways involved in its action are primarily related to its ability to generate and stabilize free radicals, which are essential for various chemical processes.

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